molecular formula C22H19F3N2O4S B3599577 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide

4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No.: B3599577
M. Wt: 464.5 g/mol
InChI Key: QVFSQFGVVQGFBJ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The amide group is further substituted with a 4-(trifluoromethyl)phenyl group. Additionally, the molecule contains a sulfonyl group attached to a methylamino group, which is further substituted with a 4-methoxyphenyl group .


Synthesis Analysis

While the exact synthesis of this compound is not available, benzamide derivatives are typically synthesized through the reaction of a carboxylic acid (or its derivative) with an amine. The sulfonyl group can be introduced through a sulfonation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene), an amide group, a sulfonyl group, and a trifluoromethyl group. These functional groups can participate in various intermolecular interactions, affecting the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound contains several functional groups that can undergo various chemical reactions. For example, the amide group can participate in hydrolysis, amidation, and reduction reactions. The sulfonyl group can undergo elimination or substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and sulfonyl groups would increase its polarity and potentially its solubility in polar solvents .

Properties

IUPAC Name

4-[(4-methoxyphenyl)sulfonyl-methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O4S/c1-27(32(29,30)20-13-11-19(31-2)12-14-20)18-9-3-15(4-10-18)21(28)26-17-7-5-16(6-8-17)22(23,24)25/h3-14H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFSQFGVVQGFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide
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